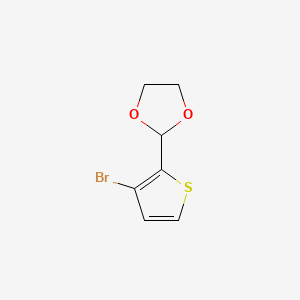

2-(3-Bromothiophen-2-yl)-1,3-dioxolane

Cat. No. B8802552

M. Wt: 235.10 g/mol

InChI Key: RRLGYJDKXAVIJU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07825129B2

Procedure details

3-bromothiophen-2-aldehyde (2) was obtained from commercially available 2,3-dibromothiophen (1) via 3-bromothienyllithium and reaction with N,N-dimethylformamide. The aldehyde 2 was protected by reaction with ethylene glycol to give 2-(3-bromo-2-thienyl)-1,3-dioxolane (3). The latter derivative was converted into 2-formyl-3-thiopheneboronic acid (4) using halogen-metal interconversion between the substrate (3) and butyllithium at −70° C., followed by treatment with tributyl borate and subsequent hydrolysis. The thienylboronic derivative 4 is a very useful intermediate, in fact it can be condensed with various bromo-aromatic compounds. Thus, palladium-catalysed condensation reaction of the derivative 4 with bromobenzene in aqueous sodium carbonate-ethanol mixture as solvent gave 3-phenyl-thiophen-2-carboxaldehyde (5). Oxidation of 5 with Jones' reagent yielded 3-phenyl-thiophen-2-carboxylic acid (6). Chlorination of 6 with thionyl chloride followed by reaction with sodium azide yielded the acyl azide intermediate which on thermolysis in boiling o-dichlorobenzene gave the derivative thieno[2,3-c]isoquinolin-5(4H)-one (7).

[Compound]

Name

halogen-metal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

bromo-aromatic compounds

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

palladium-catalysed

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

sodium carbonate ethanol

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([C:3]1[S:4][CH:5]=[CH:6][C:7]=1B(O)O)=[O:2].Br[C:12]1[CH:16]=[CH:15]S[C:13]=1[CH:17]1OCCO1.[CH2:22]([Li])CCC.B(OCCCC)(OCCCC)OCCCC>BrC1C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+].C(O)C>[C:13]1([C:7]2[CH:6]=[CH:5][S:4][C:3]=2[CH:1]=[O:2])[CH:12]=[CH:16][CH:15]=[CH:22][CH:17]=1 |f:5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C=1SC=CC1B(O)O

|

Step Two

[Compound]

|

Name

|

halogen-metal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(SC=C1)C1OCCO1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B(OCCCC)(OCCCC)OCCCC

|

Step Six

[Compound]

|

Name

|

bromo-aromatic compounds

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

palladium-catalysed

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

BrC1=CC=CC=C1

|

|

Name

|

sodium carbonate ethanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+].C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at −70° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C1=C(SC=C1)C=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |